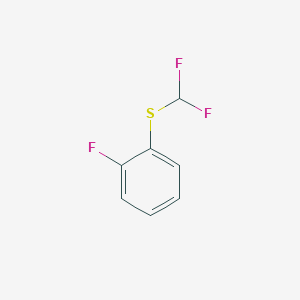

Difluoromethyl 2-fluorophenyl sulphide

Description

Contextualization within Organofluorine Chemistry

Organofluorine compounds are integral to numerous sectors, including pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, imparts enhanced metabolic stability to molecules. The difluoromethyl group (CF2H) is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. This allows for the modulation of a molecule's interactions with biological targets and can improve its pharmacokinetic profile. The presence of the sulfur atom in Difluoromethyl 2-fluorophenyl sulphide further influences its electronic properties and reactivity, making the -SCF2H moiety a valuable functional group in drug design.

Significance in Modern Synthetic Methodologies

The development of efficient and selective methods for the synthesis of organofluorine compounds is a major focus of contemporary organic chemistry. This compound and its analogues are central to the advancement of these methodologies. Research has led to a variety of reagents and techniques for the introduction of the difluoromethylthio group into organic molecules, often with a focus on late-stage functionalization, which is crucial for the rapid diversification of complex molecules in drug discovery.

Modern synthetic approaches for preparing difluoromethyl aryl sulphides include:

Nucleophilic Difluoromethylation of Thiophenols: This involves the reaction of a substituted thiophenol, such as 2-fluorothiophenol (B1332064), with a difluorocarbene precursor. Recent advancements have focused on using bench-stable and non-ozone-depleting reagents under mild conditions. nih.govacs.org

Radical Difluoromethylthiolation: Visible-light photocatalysis has emerged as a powerful tool for generating difluoromethylthiyl radicals from precursors like PhSO2SCF2H. nih.gov These radicals can then engage in reactions with aromatic compounds to form the desired C-S bond. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions are being explored for the formation of the aryl-SCF2H bond, although challenges related to the stability of metal-CF2H complexes and the efficiency of transmetalation and reductive elimination steps remain active areas of research. rsc.org

The table below summarizes some of the key synthetic methods for aryl difluoromethyl sulphides.

| Method | Reagent/Catalyst | Substrate | Key Features |

| Nucleophilic Difluoromethylation | S-(difluoromethyl)sulfonium salt / LiOH | Phenols and Thiophenols | Facile, practical, good to excellent yields, broad functional group tolerance. nih.govacs.org |

| Radical Difluoromethylthiolation | PhSO2SCF2H / Visible Light Photocatalyst | Arenes and Heteroarenes | Metal-catalyst-free, redox-neutral, mild conditions, high regioselectivity. nih.gov |

| Dual Photoredox/Copper Catalysis | N-fluorosulfonamides / Ru complex & Cu catalyst | Unactivated C(sp3)–H bonds | Mild conditions, broad substrate scope, functionalization of remote C-H bonds. rsc.org |

Overview of Current Research Trajectories for this compound

Current research on this compound and related compounds is multifaceted, with several key areas of investigation:

Development of Novel Reagents: A significant trend is the design of new, more efficient, and user-friendly reagents for difluoromethylthiolation. This includes the development of shelf-stable electrophilic reagents and precursors for radical-based transformations. sustech.edu.cn

Expansion of Reaction Scope: Chemists are continuously working to broaden the applicability of existing methods to a wider range of substrates, including complex and biologically relevant molecules. This involves overcoming challenges associated with substrate sensitivity and functional group compatibility.

Photocatalysis and Electrosynthesis: There is a growing emphasis on the use of sustainable and green chemical methods. Visible-light photocatalysis and electrochemical approaches are being increasingly utilized to mediate difluoromethylthiolation reactions under milder and more environmentally benign conditions. rsc.orgnih.govacs.orgacs.org

Applications in Medicinal Chemistry: A major driving force for research in this area is the potential of difluoromethylthiolated compounds as therapeutic agents. Studies are focused on synthesizing libraries of these compounds for biological screening and understanding their structure-activity relationships. acs.orgnih.gov

Radiolabeling for PET Imaging: The incorporation of the fluorine-18 isotope (¹⁸F) into molecules for Positron Emission Tomography (PET) is a growing field. Research is underway to develop methods for the radiosynthesis of [¹⁸F]difluoromethyl heteroaryl-sulfones and related compounds for use as imaging agents. encyclopedia.pub

The following table highlights some recent applications and findings in the field.

| Application/Finding | Methodology | Significance |

| Late-Stage C-H Difluoromethylation | Radical-mediated pathways | Allows for the direct introduction of the CF2H group into complex molecules at a late stage of synthesis, which is highly valuable for drug discovery. rsc.org |

| Synthesis of [¹⁸F]Difluoromethyl Heteroaryl-Sulfones | Radiosynthesis for PET imaging | Development of novel radiotracers for in vivo imaging, enabling better diagnosis and understanding of diseases. encyclopedia.pub |

| Photocatalytic Difluoromethylthiolation of Aldehydes | Hydrogen Atom Transfer (HAT) photocatalysis | Provides a mild, oxidant-free method for the synthesis of difluoromethyl thioesters, which are valuable intermediates. nih.govacs.orgacs.org |

| Mechanochemical Synthesis | Solvent-free ball milling | Offers a more sustainable and efficient alternative to traditional solvent-based synthesis for the difluoromethylation of thiophenols. bohrium.comresearchgate.net |

Emerging Frontiers and Knowledge Gaps in this compound Studies

Despite significant progress, several challenges and opportunities remain in the field of this compound research, defining the emerging frontiers and knowledge gaps:

Stereoselective Synthesis: The development of methods for the stereoselective introduction of the difluoromethylthio group, particularly for the creation of chiral centers, is still in its early stages and represents a significant challenge. rsc.orgrsc.org Achieving high levels of enantioselectivity in these transformations is a key goal for the synthesis of single-enantiomer drugs. rsc.org

Mechanistic Understanding: A deeper understanding of the mechanisms of many difluoromethylthiolation reactions is needed to optimize reaction conditions and expand their scope. This includes detailed computational and experimental studies of reaction intermediates and transition states. rsc.org

Development of Greener Methodologies: While progress has been made with photocatalysis and mechanochemistry, there is a continued need for more sustainable synthetic methods that reduce waste, use less hazardous reagents, and operate under milder conditions. datainsightsmarket.com

Biocatalysis: The use of enzymes to catalyze the formation of carbon-fluorine bonds is a nascent but promising area. Exploring biocatalytic approaches for the synthesis of this compound could offer highly selective and environmentally friendly alternatives to traditional chemical methods.

Late-Stage Functionalization of Biomacromolecules: A major frontier is the application of difluoromethylation and difluoromethylthiolation reactions to large biomolecules such as peptides and proteins. rsc.orgnih.gov This would enable the site-selective modification of these complex structures for therapeutic and diagnostic purposes. rsc.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3S |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1-(difluoromethylsulfanyl)-2-fluorobenzene |

InChI |

InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |

InChI Key |

PCKMXAFMQIGEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)F)SC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Difluoromethyl 2 Fluorophenyl Sulphide

Strategies for Carbon-Sulfur Bond Formation in Difluoromethyl 2-fluorophenyl sulphide

The construction of the C-S bond in this compound can be approached through several distinct chemical pathways, including nucleophilic, electrophilic, radical, and metal-catalyzed reactions.

Nucleophilic Sulfenylation Approaches

Nucleophilic sulfenylation typically involves the reaction of a nucleophilic sulfur species with an electrophilic difluoromethyl source. In the context of synthesizing this compound, this would involve a derivative of 2-fluorothiophenol (B1332064) acting as the nucleophile.

One common strategy is the reaction of an alkali metal salt of 2-fluorothiophenol with a difluoromethyl halide, such as chlorodifluoromethane (B1668795) or bromodifluoromethane. The thiolate, being a soft nucleophile, readily displaces the halide from the difluoromethyl group.

| Reactants | Reagents/Conditions | Product | General Yields |

| 2-Fluorothiophenol | Base (e.g., NaOH, K₂CO₃), Difluoromethyl halide (e.g., CHF₂Cl) | This compound | Moderate to Good |

Challenges in this approach can include the over-alkylation of the sulfur and the potential for side reactions due to the basic conditions. The choice of solvent and temperature is critical to optimize the yield of the desired product.

Electrophilic Difluoromethylation Strategies

In this approach, a nucleophilic difluoromethyl species reacts with an electrophilic sulfur source derived from 2-fluorobenzene. A common method involves the generation of a difluoromethyl anion or its synthetic equivalent, which then attacks a sulfenyl halide or a similar electrophilic sulfur compound.

The generation of the difluoromethyl anion can be challenging due to its instability. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can serve as a source of the difluoromethyl nucleophile upon activation with a fluoride (B91410) source. acs.org This nucleophile can then react with an electrophilic sulfur species like 2-fluorophenylsulfenyl chloride.

| Nucleophilic CF₂H Source | Electrophilic Sulfur Source | Activator/Conditions | Product |

| TMSCF₂H | 2-Fluorophenylsulfenyl chloride | Fluoride source (e.g., TBAF), aprotic solvent | This compound |

This method offers an alternative to nucleophilic sulfenylation and can be advantageous when the corresponding thiolate is difficult to handle or prone to side reactions.

Radical Mediated Coupling Reactions

Radical-based methods offer a powerful tool for the formation of C-S bonds under neutral conditions, which can be beneficial for substrates with sensitive functional groups. acs.org The general strategy involves the generation of a difluoromethyl radical, which is then trapped by a suitable sulfur-containing partner.

One approach is the reaction of a difluoromethyl radical precursor, such as iododifluoromethane (CHF₂I) or difluoromethyl phenyl sulfone derivatives, with 2-fluorothiophenol or a related derivative. acs.orgsioc.ac.cn The reaction is typically initiated by a radical initiator like AIBN or by photoredox catalysis. sioc.ac.cn

| Radical Source | Sulfur Source | Initiator/Conditions | Product |

| CHF₂I | 2-Fluorothiophenol | AIBN, heat or light | This compound |

| PhSO₂CF₂I | 2-Fluorothiophenol | Et₃B/air | This compound |

These reactions often proceed with high efficiency and can tolerate a wide range of functional groups. acs.org The regioselectivity is generally high, with the difluoromethyl radical adding specifically to the sulfur atom.

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis has become a cornerstone of modern organic synthesis, and it provides efficient routes for the formation of aryl sulfides. nih.govresearchgate.netmdpi.com In the synthesis of this compound, a cross-coupling reaction would typically involve a 2-fluorophenyl halide or pseudohalide and a difluoromethylthiolate source, or vice versa.

Palladium and copper are the most commonly used metals for C-S cross-coupling reactions. nih.govmdpi.com For example, the palladium-catalyzed coupling of 2-fluorophenyl iodide with a difluoromethylthiolate salt, in the presence of a suitable phosphine (B1218219) ligand and a base, can afford the desired product in high yield.

| Aryl Source | Sulfur Source | Catalyst/Ligand/Base | Product |

| 2-Fluorophenyl iodide | NaSCF₂H | Pd(dba)₂, Xantphos, Cs₂CO₃ | This compound |

| 2-Fluorothiophenol | Difluoromethyl bromide | CuI, L-proline, K₂CO₃ | This compound |

These methods are highly versatile and allow for the coupling of a wide range of substrates. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions such as catalyst deactivation by the sulfur compounds. nih.gov

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound relies on the availability of key precursors, particularly the fluorinated building blocks.

Preparation of Fluorinated Building Blocks

Difluoromethylating Agents:

Chlorodifluoromethane (CHF₂Cl): A widely available and relatively inexpensive reagent, often used as a source of the difluoromethyl group in nucleophilic substitution reactions.

(Difluoromethyl)trimethylsilane (TMSCF₂H): Prepared from the reaction of bromotrifluoromethane (B1217167) with a reducing agent and trimethylsilyl (B98337) chloride. It serves as a versatile nucleophilic difluoromethylating agent. acs.org

Iododifluoromethane (CHF₂I): A common precursor for the generation of the difluoromethyl radical. acs.org

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This and related sulfones can serve as precursors to the difluoromethyl anion or radical. cas.cn

Fluorinated Aromatic Precursors:

2-Fluorothiophenol: This key precursor can be synthesized from 2-fluoroaniline (B146934) via diazotization followed by reaction with a sulfur source, or from 2-fluorobromobenzene via metal-halogen exchange and subsequent reaction with elemental sulfur.

2-Fluorophenylsulfenyl Chloride: Prepared by the chlorination of 2-fluorothiophenol or its disulfide.

The selection of the appropriate building blocks is dictated by the chosen synthetic route and the desired reaction conditions. tandfonline.com The development of new and efficient methods for the preparation of these fluorinated precursors continues to be an active area of research. beilstein-journals.orgnih.gov

Synthesis of Thiol and Thiolate Precursors

The primary precursor for the synthesis of this compound is 2-fluorothiophenol. The generation of its corresponding thiolate is a subsequent, typically straightforward, step.

Synthesis of 2-Fluorothiophenol

Several established methods are available for the synthesis of 2-fluorothiophenol, starting from various commercially available materials. A common and effective approach involves the reduction of 2-fluorobenzenesulfonyl chloride. This transformation can be achieved using reducing agents like zinc dust in an acidic medium. orgsyn.org

Another versatile method is the Newman-Kwart rearrangement. This procedure begins with the corresponding phenol, 2-fluorophenol, which is converted to an O-aryl dialkylthiocarbamate. The thiocarbamate is then thermally rearranged to the S-aryl isomer, which upon hydrolysis, yields the desired 2-fluorothiophenol. orgsyn.org

A comparison of these common synthetic routes is outlined below.

| Starting Material | Key Transformation(s) | Reagents | Advantages | Disadvantages |

| 2-Fluorobenzenesulfonyl Chloride | Reduction | Zn/H⁺, P/I₂ | Direct conversion | Availability of starting material may vary |

| 2-Fluorophenol | 1. Thiocarbamoylation 2. Newman-Kwart Rearrangement 3. Hydrolysis | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. KOH/Ethylene glycol | Good general method for thiophenols from phenols orgsyn.org | Multi-step process |

| 2-Fluoroaniline | Diazotization, followed by reaction with a sulfur source | NaNO₂, HCl, K⁺⁻S-Alkyl dithiocarbonate | Access from readily available anilines | Potential for side reactions |

Generation of 2-Fluorophenyl Thiolate

The 2-fluorophenyl thiolate anion, the active nucleophile in the subsequent difluoromethylation step, is typically generated in situ from 2-fluorothiophenol. This is achieved by deprotonation of the acidic thiol proton using a suitable base. The choice of base is critical and depends on the specific reaction conditions and the difluoromethylating agent being used. Common bases for this purpose include alkali metal hydrides (e.g., sodium hydride), alkoxides (e.g., potassium tert-butoxide), and carbonates (e.g., cesium carbonate). rsc.orgcas.cn The resulting thiolate is a potent nucleophile ready to react with an electrophilic source of the difluoromethyl group.

Optimization of Reaction Conditions for this compound Synthesis

The core of the synthesis involves the formation of the S-CF₂H bond by reacting the 2-fluorophenyl thiolate with a suitable difluoromethylating agent. The efficiency, yield, and selectivity of this reaction are highly dependent on a range of parameters that must be carefully optimized.

Solvent Effects and Reaction Media

The choice of solvent plays a pivotal role in nucleophilic substitution reactions. The solvent must solubilize the reactants, particularly the thiolate salt, but its interaction with the nucleophile can significantly modulate reactivity. libretexts.org For the synthesis of aryl difluoromethyl sulfides, polar aprotic solvents are generally preferred.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly employed. cas.cnchemrevlett.comacs.org These solvents can effectively solvate the cation of the thiolate salt while leaving the anion relatively "bare" and highly nucleophilic. This typically leads to faster reaction rates compared to protic solvents. libretexts.org

Polar Protic Solvents: Solvents like water or alcohols are generally avoided. They can form strong hydrogen bonds with the thiolate anion, creating a solvent shell that stabilizes the nucleophile and increases the activation energy for the substitution reaction, thereby slowing it down. libretexts.orglibretexts.org

Research into related nucleophilic difluoromethylations has shown that solvent choice can also influence the reaction pathway, for instance, affecting the ratio of 1,2- versus 1,4-addition in reactions with α,β-unsaturated systems. cas.cn

Table 2: Influence of Solvent on Nucleophilic Difluoromethylation

| Solvent | Solvent Type | General Effect on Thiolate Nucleophilicity | Typical Application |

|---|---|---|---|

| DMF | Polar Aprotic | High | Commonly used for S-difluoromethylation, promotes high reactivity. acs.org |

| THF | Polar Aprotic | Moderate to High | Effective, especially for reactions involving organometallic reagents. rsc.org |

| DMSO | Polar Aprotic | High | Used in photocatalytic systems for generating CF₂H radicals. mdpi.com |

| Methanol | Polar Protic | Low | Generally avoided due to hydrogen bonding that deactivates the nucleophile. libretexts.org |

Temperature and Pressure Optimization

Temperature is a critical parameter for controlling both the rate and selectivity of the reaction. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as decomposition of the difluoromethylating agent or the product.

Many modern difluoromethylation protocols are designed to operate under mild conditions, often at or below room temperature. rsc.orgacs.org This is particularly true for photocatalytic methods, which use light energy to drive the reaction at ambient temperatures. nih.gov In some stepwise synthetic approaches, high temperatures may be required for specific steps, such as decarboxylation. rsc.org The optimization process often involves screening a range of temperatures to find the ideal balance between reaction time and product yield/purity. For the reaction of 2-fluorophenyl thiolate, temperatures ranging from 0 °C to ambient temperature are typically explored first.

Pressure is generally not a significant variable unless a gaseous reagent, such as fluoroform (CHF₃), is used as the difluoromethyl source. In such cases, increasing the pressure can increase the concentration of the dissolved gas, thereby accelerating the reaction rate. rsc.org

Catalyst Selection and Loading

Catalysis is central to modern organic synthesis, and the formation of the Ar-S-CF₂H linkage is no exception. Transition metal catalysis and photocatalysis are the predominant strategies.

Transition Metal Catalysis: Copper and iron are the most common metals for catalyzing the cross-coupling of thiols with difluoromethylating agents. rsc.orgsioc.ac.cn

Copper Catalysis: Copper(I) salts, such as CuI, are frequently used to generate a difluoromethyl copper intermediate, [Cu-CF₂H], which then reacts with the aryl thiol. chemrevlett.com These reactions often proceed via a mechanism involving oxidative addition and reductive elimination.

Iron Catalysis: Iron catalysts, such as Fe(acac)₃, are an inexpensive and less toxic alternative. acs.org These reactions often proceed through radical pathways, where an iron complex initiates the formation of a difluoromethyl radical (•CF₂H), which is then trapped by the thiolate. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for generating difluoromethyl radicals from suitable precursors (e.g., difluoromethyltriphenylphosphonium triflate). nih.gov An excited photocatalyst (like Ru(bpy)₃]Cl₂ or organic dyes) engages in a single-electron transfer (SET) with the precursor to generate the •CF₂H radical, which then reacts with the thiol. mdpi.comnih.gov

Catalyst loading is a key optimization parameter. Typically, loadings in the range of 1-10 mol% are screened to ensure efficient conversion while minimizing cost and potential contamination of the product with metal residues.

Table 3: Comparison of Catalytic Systems for S-Difluoromethylation

| Catalyst Type | Example Catalyst | Typical Loading | Mechanism | Advantages |

|---|---|---|---|---|

| Iron | Fe(acac)₃ | 5-20 mol% | Radical Cross-Coupling acs.org | Inexpensive, low toxicity. |

| Copper | CuI / CuBr | 5-10 mol% | Organometallic Cross-Coupling chemrevlett.com | Well-established, high efficiency. |

| Photocatalyst | fac-Ir(ppy)₃ | 1-5 mol% | Radical Generation via SET sioc.ac.cn | Very mild conditions, high functional group tolerance. |

Ligand Design in Catalytic Synthesis

In transition-metal-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the metal center, modulating its electronic and steric properties, and facilitating key steps in the catalytic cycle. researchgate.net

For palladium-catalyzed Negishi-type cross-couplings involving (difluoromethyl)zinc reagents, diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be effective. researchgate.netacs.org These ligands help to stabilize the zinc reagent and facilitate the transmetalation of the difluoromethyl group to the palladium center.

In copper- and nickel-catalyzed systems, a variety of ligands can be employed, including:

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can form robust bonds with the metal center, promoting catalyst stability and activity. rsc.org

Phosphine Ligands: The electronic and steric properties of phosphine ligands can be finely tuned to optimize the catalytic reaction.

Phenanthroline-based Ligands: These bidentate nitrogen ligands are commonly used in copper catalysis to accelerate reductive elimination.

The design and selection of the optimal ligand are often achieved through empirical screening of a library of ligands. The goal is to identify a ligand that maximizes the yield of this compound while suppressing the formation of byproducts, such as the homocoupled disulfide (2-F-Ph-S-S-Ph-F-2).

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comnumberanalytics.com The synthesis of this compound can be evaluated and improved through this lens.

Atom Economy: Catalytic methods are inherently more atom-economical than stoichiometric reactions. Cross-coupling and photocatalytic reactions, which incorporate the bulk of the difluoromethylating agent into the final product with minimal waste, are preferred. numberanalytics.com

Use of Less Hazardous Reagents: Modern difluoromethylating agents, such as difluoromethyl 2-pyridyl sulfone or phosphonium (B103445) salts, are often stable, crystalline solids that are safer to handle than gaseous or highly toxic alternatives. acs.orgnih.gov The move away from reagents like toxic tributyltin hydride for subsequent transformations is a key green improvement. acs.org

Catalysis: As discussed, the use of catalysts (especially those based on earth-abundant metals like iron) reduces the energy requirements and waste generated compared to non-catalytic routes. acs.orgnumberanalytics.com Photocatalysis, which uses visible light as a renewable energy source, is a particularly green approach. nih.gov

Sustainable Feedstocks: On a broader scale, the sustainability of organofluorine chemistry is a topic of discussion. The industry relies heavily on mined fluorospar (CaF₂) as the ultimate source of fluorine. worktribe.comacsgcipr.org Research into alternative fluorine sources is an important long-term goal for the field. acsgcipr.org

By optimizing catalyst and ligand selection, choosing safer reagents and solvents, and employing energy-efficient methods like photocatalysis, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry. numberanalytics.com

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the synthesis of this compound via the difluorocarbene route from 2-fluorothiophenol and sodium chlorodifluoroacetate, the atom economy can be analyzed.

| Reactant | Molecular Weight ( g/mol ) |

| 2-Fluorothiophenol (C₆H₅FS) | 128.17 |

| Sodium Chlorodifluoroacetate (C₂ClF₂NaO₂) | 152.46 |

| Total Reactant Mass | 280.63 |

| Product | Molecular Weight ( g/mol ) |

| This compound (C₇H₅F₃S) | 194.18 |

The theoretical atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (194.18 / 280.63) x 100% ≈ 69.2%

This calculation highlights that a significant portion of the reactant mass is converted into byproducts, namely carbon dioxide and sodium chloride.

Solvent-Free and Aqueous Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Methodologies: Mechanochemical synthesis, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), presents a promising solvent-free alternative. For the synthesis of this compound, a solid-state reaction between 2-fluorothiophenol, a solid base, and a solid difluorocarbene precursor could potentially be developed. Such methods often lead to shorter reaction times, reduced waste, and lower energy consumption.

Aqueous Methodologies: The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The synthesis of difluoromethyl ethers and sulfides in aqueous media has been reported. A potential aqueous synthesis of this compound could involve the reaction of 2-fluorothiophenol with a difluoromethyl source, such as difluoromethyltriflate, in the presence of a base in water. This approach would significantly improve the environmental profile of the synthesis.

Use of Renewable Feedstocks and Sustainable Catalysis

The long-term sustainability of chemical manufacturing relies on the transition from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of this compound from renewable feedstocks is currently a significant challenge, research into producing key aromatic precursors from biomass is an active area. For instance, lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into 2-fluorothiophenol through multi-step synthetic pathways.

In the context of catalysis, the development of sustainable catalysts for C-F bond formation is a key research goal. While the difluoromethylation of thiols often proceeds without a metal catalyst, other fluorination reactions can benefit from catalysis. The use of earth-abundant and non-toxic metal catalysts, or even organocatalysts, is preferred over catalysts based on rare or toxic metals. Photocatalysis, which utilizes light to drive chemical reactions, also offers a sustainable approach by potentially enabling reactions to occur under milder conditions and with higher selectivity.

Continuous Flow Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up.

Reactor Design and Process Intensification

The continuous flow synthesis of this compound, particularly via the difluorocarbene pathway, would likely involve a gas-liquid reaction system, as difluorocarbene can be generated from gaseous precursors or evolve as a gas during the reaction. The design of the reactor is critical for ensuring efficient mixing and reaction between the gas and liquid phases.

Reactor Types for Gas-Liquid Flow Chemistry:

| Reactor Type | Description | Advantages for this Synthesis |

| Tube-in-Tube Reactor | Consists of a gas-permeable inner tube housed within a larger outer tube containing the liquid phase. | Allows for controlled introduction of a gaseous difluorocarbene precursor into the liquid stream containing the 2-fluorothiophenolate, enhancing safety and control over stoichiometry. |

| Packed-Bed Reactor | The reactor is filled with a solid packing material, which can be inert to increase surface area or a solid-supported catalyst/reagent. | A solid-supported base or difluorocarbene precursor could be used, simplifying downstream purification. |

| Microreactor | Features channels with sub-millimeter dimensions, leading to extremely high surface-area-to-volume ratios. | Offers excellent heat and mass transfer, crucial for managing the exothermicity of fluorination reactions and ensuring rapid mixing of reactants. |

Process intensification, a key principle of green engineering, aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, process intensification could be achieved by integrating reaction and separation steps within a single continuous flow unit, or by using microreactors to achieve higher throughput in a smaller footprint.

Scale-Up Considerations and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production presents several challenges. Continuous flow technology can facilitate this scale-up process. Instead of increasing the size of the reactor (scaling-up), production can be increased by running the process for longer durations or by using multiple reactors in parallel (numbering-up). This approach avoids the challenges associated with heat and mass transfer limitations in large batch reactors, making the process inherently safer and more consistent.

For the industrial synthesis of this compound, a continuous flow process would offer significant advantages in terms of safety, particularly when handling reactive intermediates like difluorocarbene. The precise control over reaction parameters afforded by flow reactors would also lead to higher product quality and more consistent yields. The potential for automation would reduce operational costs and minimize human error, making the industrial production of this valuable compound more economically viable and sustainable.

Mechanistic Investigations of Difluoromethyl 2 Fluorophenyl Sulphide Reactivity

Elucidation of Reaction Pathways Involving Difluoromethyl 2-fluorophenyl sulphide

The reaction pathways of this compound are primarily dictated by the two key reactive sites: the acidic proton of the difluoromethyl group and the aromatic fluorophenyl ring. Reactions can proceed through anionic, radical, or carbene intermediates, depending on the reagents and conditions employed.

Several mechanistic pathways can be hypothesized for the reactions of this compound, leading to a variety of proposed intermediates.

Anionic Pathway: The most common pathway involves the deprotonation of the difluoromethyl group by a base. The strong electron-withdrawing effect of the two fluorine atoms significantly acidifies the C-H bond, facilitating the formation of a (2-fluorophenylthio)difluoromethyl carbanion (Structure 1). This carbanion is a key nucleophilic intermediate that can react with various electrophiles.

Structure 1: (2-fluorophenylthio)difluoromethyl anion

Radical Pathway: Homolytic cleavage of bonds can lead to radical intermediates. For instance, electrochemical reduction or reaction with radical initiators, similar to studies on bromodifluoromethyl phenyl sulfide (B99878), could generate a (2-fluorophenylthio)difluoromethyl radical (Structure 2). beilstein-journals.org This radical can participate in addition reactions to unsaturated systems or other radical cascade processes.

Structure 2: (2-fluorophenylthio)difluoromethyl radical

Difluorocarbene Elimination: The (2-fluorophenylthio)difluoromethyl anion can be unstable under certain conditions and may undergo elimination. This decomposition can potentially lead to the formation of highly reactive difluorocarbene (:CF₂) and a 2-fluorophenylthiolate anion. beilstein-journals.org The generated difluorocarbene can then be trapped by various reagents, such as alkenes, to form difluorocyclopropanes.

The difluoromethyl (CHF₂) group is the primary driver of the compound's characteristic reactivity. Its influence stems from the profound electronic effects of the two fluorine atoms.

Enhanced Acidity: The most significant role of the CHF₂ group is the acidification of its proton. The inductive electron withdrawal by the two fluorine atoms polarizes the C-H bond, making the proton susceptible to abstraction by bases. Studies on analogous aryl difluoromethyl sulfoxides have reported pKa values in the range of 20.3–22.5 in DMSO, which is substantially more acidic than their non-fluorinated counterparts. researchgate.net A similar, potent acidifying effect is expected in this compound.

Nucleophilic Radical Character: While the trifluoromethyl radical (•CF₃) is electrophilic, the difluoromethyl radical (•CF₂H) is known to be nucleophilic. nih.gov This property dictates its reactivity in radical processes, favoring reactions with electron-deficient substrates.

Hydrogen Bond Donor: The polarized C-H bond allows the difluoromethyl group to act as a competent hydrogen bond donor. rsc.orgbohrium.com This capability can influence the molecule's solubility, conformation, and interactions with other reagents or solvents, thereby affecting reaction pathways and rates.

Inductive Electron Withdrawal: The fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sulfur atom to the difluoromethyl group, further increasing the acidity of the C-H bond. Consequently, deprotonation of this compound is expected to be more facile than that of its non-fluorinated analogue, difluoromethyl phenyl sulfide.

Modulation of Redox Properties: The electronic nature of the fluorophenyl ring can influence the stability of radical or ionic intermediates formed during a reaction. The electron-withdrawing fluorine atom would make oxidation of the molecule more difficult and reduction easier, potentially altering the course of redox-initiated reactions compared to the phenyl analogue.

Steric Hindrance: The presence of a fluorine atom at the ortho position introduces a degree of steric hindrance around the sulfur center. This could influence the rate of reactions that involve the approach of bulky reagents to the sulfur atom or the adjacent difluoromethyl group.

Kinetic Studies of Reactions with this compound

While specific experimental kinetic data for this compound are not extensively documented, a theoretical framework for its kinetic analysis can be established based on common reactions of analogous compounds. Such studies are fundamental to understanding reaction mechanisms and optimizing conditions.

The rate law for a reaction involving this compound must be determined experimentally. A common reaction, such as the base-mediated alkylation with an electrophile (e.g., methyl iodide), serves as a good model.

A plausible two-step mechanism would be:

Deprotonation (Slow): 2-F-PhSCF₂H + B⁻ → 2-F-PhSCF₂⁻ + BH

Nucleophilic Attack (Fast): 2-F-PhSCF₂⁻ + E⁺ → 2-F-PhSCF₂E

If the initial deprotonation is the rate-determining step, the rate law would be first-order with respect to both the sulphide and the base (B). libretexts.orgRate = k[2-F-PhSCF₂H][B]

The reaction order can be determined using the method of initial rates, as illustrated in the hypothetical data below.

| Experiment | [Sulphide] (mol/L) | [Base] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

The temperature dependence of the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) and the pre-exponential factor (A).

k = A * e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor, related to collision frequency and orientation.

Ea is the activation energy.

R is the ideal gas constant.

T is the temperature in Kelvin.

The activation energy for the deprotonation of this compound is expected to be lower than that of non-fluorinated analogues due to the enhanced acidity of the C-H bond, which stabilizes the transition state. To determine Ea and A, the rate constant k would be measured at various temperatures.

| Temperature (K) | Rate Constant, k (L/mol·s) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.015 | 0.00336 | -4.20 |

| 308 | 0.031 | 0.00325 | -3.47 |

| 318 | 0.060 | 0.00314 | -2.81 |

| 328 | 0.112 | 0.00305 | -2.19 |

By plotting ln(k) versus 1/T (an Arrhenius plot), a straight line is obtained. The slope of this line is equal to -Ea/R, and the y-intercept is ln(A). From such a plot, the key kinetic parameters that govern the reaction's sensitivity to temperature can be precisely calculated, providing deeper insight into the reaction mechanism.

Isotope Effect Studies for C-F and C-S Bond Transformations

Kinetic Isotope Effect (KIE) studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step of a reaction. wikipedia.orglibretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org

While specific KIE studies for reactions involving this compound are not extensively documented in the reviewed literature, the principles of this method can be applied to hypothesize how its reactivity would be investigated.

Primary KIEs : A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.org For transformations of this compound, a significant primary KIE would be expected in several scenarios:

C-S Bond Cleavage : If the C-S bond is cleaved in the rate-determining step, a ³²S/³⁴S isotope effect would be anticipated. Measuring this small "heavy atom" isotope effect, typically between 1.02 and 1.10, can provide evidence for the timing of bond scission. libretexts.org

C-F Bond Activation : In reactions involving the cleavage of a C-F bond, a ¹²C/¹³C KIE could be measured. Such studies are crucial for understanding mechanisms of hydrodefluorination or other C-F functionalization reactions.

C-H Bond Involvement : If the hydrogen atom of the difluoromethyl group participates in the rate-limiting step (e.g., through deprotonation to form a carbanion), a large primary KIE (kH/kD typically between 2 and 8) would be observed upon substitution with deuterium (B1214612). libretexts.org

Secondary KIEs : These effects are observed when the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-limiting step. wikipedia.org They are generally smaller than primary KIEs but provide valuable information about changes in the transition state structure.

For example, if a reaction involving this compound proceeds through a transition state where the hybridization of the difluoromethyl carbon changes (e.g., from sp³ to sp²), a secondary KIE would be expected upon deuterium substitution (CD F₂S-Ar). This can help distinguish between different mechanistic pathways, such as Sₙ1 versus Sₙ2 type reactions at that center. wikipedia.org

The following table outlines the potential application of KIE studies to investigate the reactivity of this compound.

| Isotopic Substitution | Bond Transformation Probed | Expected KIE Type | Mechanistic Insight |

| CH F₂SAr vs. CD F₂SAr | C-H bond cleavage (deprotonation) | Primary | Indicates if proton abstraction is rate-limiting. |

| ¹²C F₂SAr vs. ¹³C F₂SAr | C-S or C-F bond cleavage | Primary | Confirms involvement of the carbon atom in rate-limiting bond scission. |

| CF ₂SAr vs. C¹⁸F ₂SAr | C-F bond cleavage | Primary | Provides evidence for C-F activation in the rate-determining step. |

| CF₂³²S Ar vs. CF₂³⁴S Ar | C-S bond cleavage | Primary | Determines if C-S bond breaking is part of the slowest step. |

Thermodynamic Aspects of this compound Transformations

The feasibility and outcome of chemical reactions involving this compound are governed by fundamental thermodynamic principles. The changes in enthalpy, entropy, and Gibbs free energy dictate the position of equilibrium and provide insight into the energetic landscape of reaction pathways.

Enthalpy and Entropy Contributions to Reaction Favourability

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH) : The enthalpy change represents the heat absorbed or released during a reaction at constant pressure. It is primarily determined by the difference in bond energies between the reactants and products.

Exothermic Reactions (ΔH < 0) : These reactions release energy and are enthalpically favoured. They typically involve the formation of stronger bonds in the products than were present in the reactants.

Endothermic Reactions (ΔH > 0) : These reactions require an input of energy and are enthalpically disfavoured. They involve the breaking of strong bonds to form weaker ones. For this compound, key transformations would be dominated by the energies of the C-S and C-F bonds. Computational chemistry provides powerful tools to estimate the formation enthalpies and bond dissociation energies for such sulfur-containing organic compounds, offering predictions of reaction enthalpies. nih.gov

Entropy (ΔS) : The entropy change reflects the change in the degree of disorder or randomness of a system.

Positive ΔS : Reactions that increase the number of molecules or lead to greater molecular freedom (e.g., fragmentation reactions) are entropically favoured.

Negative ΔS : Reactions that decrease the number of molecules (e.g., cyclizations, associations) or restrict molecular motion are entropically disfavoured. The temperature (T) term in the Gibbs free energy equation means that the influence of entropy becomes more significant at higher temperatures. A reaction that is enthalpically unfavoured but entropically favoured may become spontaneous above a certain temperature.

Gibbs Free Energy Landscape for Reaction Pathways

A Gibbs free energy landscape, often depicted as a reaction coordinate diagram, provides a comprehensive energetic map of a chemical transformation. These profiles are typically generated using computational methods like Density Functional Theory (DFT). researchgate.net

A reaction profile for a transformation of this compound would illustrate:

Intermediates : The positions of any stable, but transient, species that are formed during the reaction. These correspond to local minima on the energy surface.

Transition States : The energy maxima that connect reactants, intermediates, and products. These represent the highest-energy points along the reaction pathway.

By mapping out the Gibbs free energy profiles for competing reaction pathways, researchers can predict which pathway is kinetically favoured (i.e., has the lowest activation energy) and which leads to the thermodynamically most stable product. researchgate.net While specific profiles for this compound are highly dependent on the particular reaction, this computational approach is essential for detailed mechanistic investigation.

Stereochemical Implications in this compound Reactions

When this compound or its derivatives are involved in reactions that create or modify stereocenters, controlling the stereochemical outcome is paramount. This is often achieved through the use of chiral auxiliaries, leading to asymmetric transformations.

Chiral Auxiliaries and Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. scielo.org.mxresearchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. scielo.org.mx Sulfur-containing functional groups are particularly effective as chiral auxiliaries. bioorganica.com.uanih.gov

While reactions of this compound itself are not widely reported in this context, closely related reagents have been used with great success. For instance, the nucleophilic addition of difluoromethyl-sulfur reagents to chiral imines provides a powerful method for synthesizing chiral α-difluoromethyl amines.

A notable example involves the reaction of (phenylthio)difluoromethyl)trimethylsilane (TMSCF₂SPh), a synthon for the "(PhS)CF₂⁻" anion, with chiral N-tert-butylsulfinyl imines. This reaction proceeds with excellent diastereoselectivity, demonstrating the powerful directing effect of the sulfinyl chiral auxiliary. cas.cn Similarly, chiral difluoromethyl phenyl sulfoximine (B86345) has been employed as a reagent for the highly stereoselective difluoromethylation of ketimines. semanticscholar.orgnih.govnih.gov

The table below summarizes representative results for the diastereoselective addition of difluoromethyl-sulfur reagents to chiral imines.

| Imine Substrate | Reagent | Conditions | Product Diastereomeric Ratio (d.r.) | Reference |

| (R)-N-tert-butylsulfinyl-4-methoxybenzaldimine | TMSCF₂SPh | TBAT, DMF, -40 to 20 °C | 98:2 | cas.cn |

| (R)-N-tert-butylsulfinyl-2-naphthaldehyde imine | TMSCF₂SPh | TBAT, DMF, -40 to 20 °C | 98:2 | cas.cn |

| (R)-N-tert-butylsulfinyl-2-furaldehyde imine | TMSCF₂SPh | TBAT, DMF, -40 to 20 °C | >99:1 | cas.cn |

| N-(1-(4-chlorophenyl)ethylidene)-TIPS-amine | (S)-Difluoromethyl phenyl sulfoximine | LHMDS, THF, -78 °C | >20:1 | semanticscholar.org |

| N-(1-(naphthalen-2-yl)ethylidene)-TIPS-amine | (S)-Difluoromethyl phenyl sulfoximine | LHMDS, THF, -78 °C | >20:1 | semanticscholar.org |

Retention and Inversion of Configuration at Relevant Centers

The stereochemical outcome of a reaction—whether it proceeds with retention or inversion of configuration at a stereocenter—is dictated by the reaction mechanism.

Reactions at an Adjacent Prochiral Center : In the asymmetric difluoromethylation reactions described above, the stereochemistry is established by the facial selectivity of the nucleophilic attack on the imine C=N bond. The chiral auxiliary (e.g., the N-tert-butylsulfinyl group) blocks one face of the imine, forcing the incoming difluoromethyl nucleophile to attack from the less hindered face. These reactions are often rationalized using a non-chelation-controlled transition state model, where steric interactions primarily determine the direction of attack. cas.cnsemanticscholar.org The specific configuration of the newly formed stereocenter is therefore directly controlled by the configuration of the chiral auxiliary.

Reactions at a Chiral Sulfur Center : If the sulfur atom in a derivative of this compound were itself a stereocenter (e.g., in the corresponding sulfoxide), reactions directly at the sulfur atom would have distinct stereochemical consequences. The Andersen sulfoxide (B87167) synthesis is a classic example where a chiral sulfinate ester reacts with a Grignard or organolithium reagent. This nucleophilic substitution at the sulfur atom is known to proceed with a high degree of stereospecificity, resulting in complete inversion of the configuration at the sulfur center. acs.org This principle allows for the synthesis of enantiomerically pure sulfoxides from a resolved sulfinate ester precursor. Therefore, a hypothetical reaction involving nucleophilic displacement at a chiral sulfoxide derived from this compound would be expected to proceed with inversion of configuration at the sulfur atom.

Computational and Theoretical Studies of Difluoromethyl 2 Fluorophenyl Sulphide

Quantum Mechanical (QM) Calculations on Difluoromethyl 2-fluorophenyl sulphide

Quantum mechanical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density, which is a function of three spatial coordinates. This approach is computationally more efficient than many other high-level methods while often providing a high degree of accuracy.

For this compound, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable arrangement. Key parameters that can be calculated using DFT to assess reactivity include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The selection of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is typically chosen based on the specific properties being investigated and validated against experimental data where available.

Table 1: Representative Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative for a hypothetical DFT calculation and not actual calculated values for this compound.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | χ² / (2η) | 2.79 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These methods are generally more computationally demanding than DFT but can provide very high accuracy, often considered the "gold standard" for small to medium-sized molecules.

Common ab initio methods include:

Hartree-Fock (HF): The simplest ab initio method, which provides a good starting point but neglects electron correlation.

Møller-Plesset Perturbation Theory (e.g., MP2): This method adds corrections for electron correlation to the HF theory, offering improved accuracy for energies and geometries.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): One of the most accurate and reliable methods available, it is often used to benchmark other computational techniques.

For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on a DFT-optimized geometry to obtain a highly reliable prediction of the molecule's absolute energy and relative conformational energies.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is key to its chemical properties. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

HOMO: Represents the region from which an electron is most likely to be donated. It is associated with the molecule's ability to act as a nucleophile. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the phenyl ring.

LUMO: Represents the region where an electron is most likely to be accepted. It is associated with the molecule's ability to act as an electrophile. The presence of electronegative fluorine atoms would influence the position and energy of the LUMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electron density distribution. They are color-coded to show regions of positive and negative electrostatic potential on the molecule's surface.

Red/Yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these would be expected around the fluorine and sulfur atoms.

Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds.

Energy Minimization and Conformational Isomers

The structure of this compound is not rigid. Rotation is possible around the C-S bonds, leading to different conformational isomers. Computational methods can be used to perform a systematic search for these stable conformers. This is typically done by rotating key dihedral angles (for example, the C-C-S-C dihedral angle) and performing a geometry optimization at each step to find the local energy minima on the potential energy surface.

The result of such a study would be the identification of one or more stable conformers, each with a calculated relative energy. The conformer with the lowest energy is the global minimum and represents the most stable structure of the molecule. The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution.

Rotational Barriers and Dynamic Behavior

The transition between different conformers is not free; it requires overcoming an energy barrier known as the rotational barrier. This barrier corresponds to the energy of the transition state structure that connects two stable conformers.

Computational chemists can map the potential energy surface by performing a "relaxed scan," where a specific dihedral angle is systematically varied, and the energy is minimized with respect to all other geometric parameters at each step. The highest point on this energy profile between two minima represents the rotational energy barrier.

For this compound, the rotational barrier around the C(phenyl)-S bond would be of particular interest as it governs the dynamic behavior and the rate of interconversion between different spatial orientations of the 2-fluorophenyl ring relative to the difluoromethyl sulphide group. The height of this barrier provides insight into the flexibility of the molecule at different temperatures.

Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights that can guide synthetic efforts. For this compound, methods rooted in Density Functional Theory (DFT) are particularly useful for understanding its electronic structure and predicting how it will interact with other chemical species.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com The function f(r) measures the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org By condensing these values to individual atomic centers, we can rank the atoms in terms of their susceptibility to attack.

f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value points to a more electrophilic site.

f- : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to a more nucleophilic site.

Global reactivity descriptors provide a general overview of the molecule's stability and reactivity. These include:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from the system.

Theoretical calculations for this compound would likely reveal the sulfur atom as a primary site for electrophilic attack due to its lone pairs, while the difluoromethyl group and the fluorine-substituted aromatic ring would influence the electrophilic sites.

Table 1: Hypothetical Condensed Fukui Functions and Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Atom/Parameter | f+ | f- | Descriptor | Value (eV) |

| S1 | 0.105 | 0.350 | HOMO Energy | -7.85 |

| C(CHF2) | 0.180 | 0.050 | LUMO Energy | -1.20 |

| C2 (ipso-S) | 0.080 | 0.110 | Chemical Potential (μ) | -4.525 |

| C3 (ortho-F) | 0.150 | 0.090 | Chemical Hardness (η) | 3.325 |

| F (Aryl) | 0.060 | 0.040 | Electrophilicity (ω) | 3.08 |

From this hypothetical data, the sulfur atom (S1) possesses the highest f- value, identifying it as the most nucleophilic center and the most probable site for attack by electrophiles. Conversely, the carbon atom of the difluoromethyl group (C(CHF2)) and the ortho-carbon on the aromatic ring (C3) show the highest f+ values, suggesting they are the most electrophilic sites, susceptible to nucleophilic attack. The global descriptors indicate that the molecule has moderate hardness and a significant electrophilic character.

Transition State Modeling and Reaction Barrier Calculations

To understand the kinetics of a reaction, computational chemists model the transition state (TS)—the highest energy point along the reaction pathway. nih.govresearchgate.net Calculating the energy of this TS allows for the determination of the activation energy (reaction barrier), which is crucial for predicting reaction rates. nih.gov

A common reaction for a sulphide like this compound is oxidation at the sulfur atom to form a sulfoxide (B87167). Transition state modeling for this process would involve identifying the geometry of the complex formed between the sulphide and an oxidant (e.g., a peroxy acid) at the peak of the energy profile.

Table 2: Hypothetical Calculated Energy Profile for the Oxidation of this compound Calculations performed using DFT with a standard basis set.

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulphide + Oxidant) | 0.0 |

| Transition State (TS) | +14.5 |

| Products (Sulfoxide + Byproduct) | -45.0 |

The data suggests a thermodynamically favorable reaction (exergonic) with a moderate activation barrier of 14.5 kcal/mol. This barrier is low enough for the reaction to proceed at a reasonable rate under standard laboratory conditions, which is consistent with the known reactivity of aryl sulfides. mdpi.com Such calculations can be invaluable for comparing the reactivity of different substrates or the efficacy of various reagents without the need for extensive experimental work. researchgate.net

Solvent Continuum Models in Computational Simulations

Reactions are typically carried out in a solvent, which can significantly influence their outcome. emorychem.science Explicitly modeling every solvent molecule is computationally expensive. wikipedia.org Solvent continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), offer an efficient alternative by treating the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgarxiv.orgq-chem.com

These models are used to calculate how the solvent stabilizes the solute, affecting its geometry, electronic properties, and reaction energetics. The polarity of the solvent can have a pronounced effect on the dipole moment and stability of polar molecules like this compound.

Table 3: Hypothetical Solvent Effects on the Properties of this compound (PCM Model)

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1 | -985.12345 | 2.85 |

| Dichloromethane | 8.93 | -985.12890 | 3.50 |

| Methanol | 32.7 | -985.13150 | 3.95 |

| Water | 78.4 | -985.13210 | 4.10 |

The hypothetical results indicate that as the solvent polarity increases, the molecule becomes more stabilized (lower total energy). This stabilization is accompanied by an increase in the molecular dipole moment, suggesting that polar solvents enhance the charge separation within the molecule. This information is critical for selecting an appropriate solvent to optimize reaction rates and selectivity.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanical calculations are excellent for studying the electronic properties and reactivity of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with their environment. mdpi.comarxiv.org

Intermolecular Interactions and Aggregation Behavior

The fluorine atoms in this compound can participate in various non-covalent interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions, which can influence its physical properties and aggregation behavior in the condensed phase. rsc.orgrsc.org MD simulations can model these interactions to predict how molecules will arrange themselves in solution or in a solid state.

By simulating a system containing many molecules of the sulphide, one can calculate the interaction energies for different molecular arrangements (dimers, trimers, etc.) to identify the most stable configurations.

Table 4: Hypothetical Interaction Energies for Dimer Configurations of this compound

| Dimer Configuration | Key Intermolecular Distance (Å) | Interaction Energy (kcal/mol) |

| π-stacked (Antiparallel) | Cg···Cg = 3.8 | -3.5 |

| C–H···F Hydrogen Bonded | H(Aryl)···F(Aryl) = 2.5 | -2.1 |

| S···F Interaction | S···F(Aryl) = 3.2 | -1.8 |

(Cg = centroid of the aromatic ring)

The hypothetical data suggests that π-stacking interactions between the aromatic rings are the most significant stabilizing force, favoring an antiparallel arrangement. This indicates a potential for the molecules to self-assemble or aggregate in non-polar solvents or in the solid state, driven by these intermolecular forces. nih.gov

Solvation Dynamics and Transport Properties

MD simulations provide a detailed picture of how solvent molecules arrange around a solute and how the solute moves through the solvent. This is crucial for understanding properties like solubility and diffusion.

The structure of the solvation shell can be described by the Radial Distribution Function (RDF), g(r), which gives the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Transport properties, such as the self-diffusion coefficient (D), quantify the mobility of the molecule in the solvent.

Table 5: Hypothetical Transport Properties of this compound in Various Solvents at 298 K

| Solvent | Viscosity (cP) | Calculated Self-Diffusion Coefficient (D) (x 10⁻⁵ cm²/s) |

| Acetonitrile (B52724) | 0.34 | 2.50 |

| Methanol | 0.54 | 1.85 |

| Water | 0.89 | 1.10 |

The trend in the hypothetical data is consistent with the expected inverse relationship between solvent viscosity and the diffusion coefficient. As the solvent becomes more viscous, the mobility of the this compound molecule decreases. These simulations can provide valuable, atomistically detailed insights into the solvation process and how the choice of solvent affects the dynamic behavior of the solute.

Quantitative Structure-Property Relationship (QSPR) Approaches for this compound Analogs (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comnih.gov This approach is particularly valuable in materials science and chemical research for predicting the properties of novel compounds without the need for empirical synthesis and measurement. researchgate.net For analogs of this compound, QSPR models can be developed to predict various non-biological properties, such as spectroscopic characteristics and chemical reactivity, by analyzing a range of molecular descriptors. These descriptors, which can be topological, geometrical, or electronic in nature, quantify different aspects of the molecular structure. researchgate.net

The development of a robust QSPR model involves calculating a series of molecular descriptors for a set of known compounds and then using statistical methods, like multiple linear regression (MLR), to create a functional relationship between these descriptors and the observed property. nih.govresearchgate.net For organofluorine compounds, specific descriptors related to the number and position of fluorine atoms, as well as electronic parameters derived from quantum chemical calculations, are often crucial for building accurate predictive models. researchgate.net

Correlation of Structural Descriptors with Spectroscopic Parameters

One of the powerful applications of QSPR and computational chemistry is the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated aromatic compounds like the analogs of this compound, ¹⁹F NMR spectroscopy is a key analytical tool. The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the electronic environment around the fluorine nucleus.

Computational methods, particularly Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in accurately predicting NMR shielding tensors, which are then used to calculate chemical shifts. aps.orgresearchgate.netnih.gov Studies have shown that DFT calculations at levels like B3LYP with basis sets such as 6-31++G(d,p) can reproduce experimental chemical shifts with high fidelity. researchgate.net

In a QSPR approach, structural and electronic descriptors of a series of analogs can be correlated with their experimentally observed or DFT-calculated spectroscopic parameters. For instance, electronic descriptors such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, can be correlated with ¹⁹F NMR chemical shifts. Other relevant descriptors might include:

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated parameters like atomic charges, dipole moments, and orbital energies. mdpi.com

Geometric Descriptors: Parameters such as the internuclear distance between fluorine atoms, which has been shown to correlate with fluorine-fluorine spin-spin coupling constants (J(FF)). nih.gov

A hypothetical QSPR model for predicting the ¹⁹F NMR chemical shift of the CF₂H group in a series of para-substituted this compound analogs could be established. By correlating descriptors with the chemical shift, a predictive equation can be derived.

Table 1: Illustrative Data for a QSPR Correlation of Structural Descriptors with ¹⁹F NMR Chemical Shifts of the CF₂H Group in Substituted this compound Analogs

| Analog (Substituent X) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Predicted ¹⁹F NMR Chemical Shift (δ, ppm) |

| -NO₂ | 0.78 | 4.15 | -88.5 |

| -CN | 0.66 | 4.01 | -89.2 |

| -Cl | 0.23 | 1.89 | -91.1 |

| -H | 0.00 | 1.45 | -92.0 |

| -CH₃ | -0.17 | 1.30 | -92.8 |

| -OCH₃ | -0.27 | 1.65 | -93.5 |

| -NH₂ | -0.66 | 1.85 | -94.7 |

Note: The data in this table are illustrative and intended to demonstrate the QSPR concept. The chemical shift values are hypothetical, based on the principle that electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative δ), while electron-donating groups cause an upfield shift.

Prediction of Reactivity Parameters Based on Molecular Structure

The chemical reactivity of this compound and its analogs can be effectively modeled using computational chemistry. Frontier Molecular Orbital (FMO) theory is a cornerstone of these analyses, where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide deep insights into a molecule's reactivity. wuxiapptec.com

DFT calculations are routinely employed to determine the energies of these orbitals (E_HOMO and E_LUMO). researchgate.net From these fundamental energies, several global reactivity descriptors can be derived to quantify and predict the chemical behavior of the molecules. chemrxiv.org

HOMO-LUMO Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO, this value is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system. chemrxiv.org

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap, while soft molecules have a small one. chemrxiv.org

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it quantifies the molecule's polarizability. chemrxiv.org

Electrophilicity Index (ω): Calculated as μ² / 2η, this index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. chemrxiv.org

By calculating these descriptors for a series of this compound analogs with different substituents on the 2-fluorophenyl ring, it is possible to predict how structural modifications will influence their reactivity. For example, introducing a strong electron-withdrawing group is expected to lower the LUMO energy, making the molecule a better electron acceptor (a stronger electrophile) and increasing its electrophilicity index. wuxiapptec.com

Table 2: Predicted Reactivity Parameters for this compound Analogs Based on DFT Calculations

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η) | Electrophilicity (ω) |

| Difluoromethyl 2,4-dinitrophenyl sulphide | -8.95 | -3.50 | 5.45 | 2.73 | 4.12 |

| Difluoromethyl 2-fluoro-4-nitrophenyl sulphide | -8.50 | -2.90 | 5.60 | 2.80 | 3.45 |

| Difluoromethyl 2,4-difluorophenyl sulphide | -8.25 | -1.95 | 6.30 | 3.15 | 2.61 |

| This compound | -8.10 | -1.70 | 6.40 | 3.20 | 2.44 |

| Difluoromethyl 2-fluoro-4-methylphenyl sulphide | -7.90 | -1.60 | 6.30 | 3.15 | 2.25 |

Note: The data in this table are hypothetical and for illustrative purposes. The values are trend-based to show how electron-withdrawing substituents (-NO₂) increase the electrophilicity and decrease the HOMO/LUMO energies compared to the parent compound or those with electron-donating groups (-CH₃).

Advanced Spectroscopic and Analytical Characterization Techniques for Difluoromethyl 2 Fluorophenyl Sulphide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Difluoromethyl 2-fluorophenyl sulphide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For a molecule such as this compound, a combination of one-dimensional and multi-dimensional NMR experiments is employed to assemble a complete structural picture.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton of the difluoromethyl group. The aromatic region would display a complex multiplet pattern due to the four protons on the 2-fluorophenyl ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of both the fluorine atom and the difluoromethylthio group. The proton on the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show six distinct signals for the aromatic carbons of the 2-fluorophenyl ring and one signal for the difluoromethyl carbon. The carbon atom bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The difluoromethyl carbon would appear as a triplet due to coupling with the two attached fluorine atoms (¹JC-F). For a structurally related compound, (3-(((2-Fluorophenyl)sulfonyl)methyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)sulfane, the carbon signals of the 2-fluorophenyl group are well-documented, providing a basis for expected chemical shifts. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Atom | ¹H NMR | ¹³C NMR |

| δ (ppm) | Multiplicity | |

| -CHF₂ | ~6.5 - 7.5 | t |

| Ar-H3 | ~7.1 - 7.3 | m |

| Ar-H4 | ~7.3 - 7.5 | m |

| Ar-H5 | ~7.2 - 7.4 | m |

| Ar-H6 | ~7.5 - 7.7 | m |

| Ar-C1 | - | - |

| Ar-C2 | - | - |

Given the presence of three fluorine atoms in two different chemical environments, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. This method is highly sensitive and provides direct information about the fluorine nuclei.

The spectrum is expected to show two distinct signals:

A signal corresponding to the fluorine atom on the aromatic ring (Ar-F). This signal would likely appear as a complex multiplet due to couplings with the nearby aromatic protons.

A signal for the two equivalent fluorine atoms of the difluoromethyl group (-CHF₂). This signal would appear as a doublet due to coupling with the single proton of that group (²JF-H).